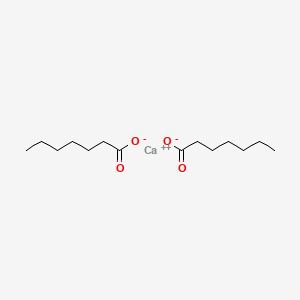
Calcium glucoheptonate; Calcium heptagluconate; Glucoheptonic acid calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium gluceptate: is a calcium supplement used to treat or prevent conditions caused by low calcium levels in the blood, such as hypocalcemia. It is a calcium salt of glucoheptonic acid and is known for its high solubility and bioavailability. Calcium is essential for various physiological functions, including bone formation, muscle contraction, and nerve function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium gluceptate is synthesized by reacting calcium carbonate or calcium hydroxide with glucoheptonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
CaCO3+2C7H14O7→Ca(C7H13O7)2+CO2+H2O
Industrial Production Methods: In industrial settings, calcium gluceptate is produced by dissolving calcium carbonate in glucoheptonic acid solution under controlled temperature and pH conditions. The solution is then concentrated and crystallized to obtain the final product. The crystalline form of calcium gluceptate is preferred for its stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions: Calcium gluceptate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups in the glucoheptonic acid moiety. It can form complexes with various metal ions, enhancing its solubility and bioavailability.
Common Reagents and Conditions:
Oxidation: Calcium gluceptate is relatively stable and does not undergo significant oxidation under normal conditions.
Reduction: It is not prone to reduction reactions.
Substitution: The hydroxyl groups in the glucoheptonic acid moiety can participate in substitution reactions, although these are not common in typical usage scenarios.
Major Products Formed: The primary product of calcium gluceptate reactions is the complexed form with other metal ions, which can enhance its therapeutic efficacy.
Scientific Research Applications
Chemistry: Calcium gluceptate is used as a reagent in various chemical reactions, particularly in the synthesis of other calcium salts and complexes.
Biology: In biological research, calcium gluceptate is used to study calcium metabolism and its effects on cellular functions. It is also employed in experiments involving calcium signaling pathways.
Medicine: Calcium gluceptate is widely used in medicine to treat conditions like hypocalcemia, neonatal tetany, and parathyroid deficiency. It is also used as a calcium supplement in patients with vitamin D deficiency or malabsorption syndromes.
Industry: In the industrial sector, calcium gluceptate is used in the formulation of calcium supplements and fortification of food products. It is also used in the preparation of intravenous calcium solutions for medical use.
Mechanism of Action
Calcium gluceptate works by replenishing calcium levels in the body. It is rapidly absorbed in the gastrointestinal tract and dissociates into calcium ions and glucoheptonate. The calcium ions then participate in various physiological processes, including bone mineralization, muscle contraction, and nerve transmission. The glucoheptonate moiety enhances the solubility and bioavailability of calcium, making it an effective supplement.
Comparison with Similar Compounds
- Calcium gluconate
- Calcium chloride
- Calcium carbonate
Comparison:
- Calcium gluconate: Similar to calcium gluceptate, calcium gluconate is used to treat hypocalcemia. calcium gluceptate has higher solubility and bioavailability, making it more effective in certain clinical situations.
- Calcium chloride: Calcium chloride is another calcium supplement, but it is more commonly used in emergency situations due to its rapid action. It is less soluble than calcium gluceptate and can cause irritation at the injection site.
- Calcium carbonate: Calcium carbonate is widely used as a dietary supplement and antacid. It has lower solubility compared to calcium gluceptate and is less effective in treating acute hypocalcemia.
Calcium gluceptate stands out due to its high solubility, bioavailability, and stability, making it a preferred choice for treating calcium deficiencies and related conditions.
Properties
Molecular Formula |
C14H26CaO4 |
|---|---|
Molecular Weight |
298.43 g/mol |
IUPAC Name |
calcium;heptanoate |
InChI |
InChI=1S/2C7H14O2.Ca/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |
InChI Key |
BURFOJRYLQGPSB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















